molecular formula C8H4Cl2N2O B1507123 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-40-3

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1507123
CAS No.: 881841-40-3
M. Wt: 215.03 g/mol
InChI Key: WQZDECHCSXPQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic organic compound . It has the molecular formula C7H4Cl2N2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazo and pyridine ring with two chlorine atoms at positions 6 and 8, and a carbaldehyde group at position 2 .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 154-158°C . Its molecular weight is 187.03 g/mol .

Scientific Research Applications

Synthesis and Fluorescent Properties

A study by Jadhav and Sekar (2017) introduces a library of fluorescent molecular rotors synthesized by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These compounds exhibit significant red-shifted absorptions and enhanced fluorescence in viscous environments, indicating their potential as sensors or probes in biological systems and materials science (Jadhav & Sekar, 2017).

Corrosion Inhibition

Ech-chihbi et al. (2019) explored the use of imidazopyridine derivatives, specifically focusing on their application as corrosion inhibitors for carbon steel in acidic media. Their research demonstrates the effective adsorption of these compounds onto metal surfaces, suggesting their utility in protecting industrial materials from corrosive environments (Ech-chihbi et al., 2019).

Catalysis and Polymerization

Liu et al. (2015) detailed the synthesis of mixed-ligand cobalt complexes with applications in butadiene polymerization. These complexes facilitate high cis-1,4 selectivity in polybutadiene production, highlighting the relevance of imidazopyridine derivatives in catalysis and polymer production (Liu et al., 2015).

Coordination Chemistry

Yin et al. (2021) reported the synthesis of coordination polymers using a ligand derived from chloroimidazo[1,2-a]pyridine. These polymers exhibit diverse structural dimensionalities and potential for application in materials science, particularly in the development of novel supramolecular architectures (Yin et al., 2021).

Pharmaceutical and Biological Applications

Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from a precursor related to pyrazolo[3,4-b]pyridine-3-carbaldehyde, assessing their anti-inflammatory and analgesic activities. This research underscores the potential of imidazopyridine derivatives in the development of new therapeutic agents (Chamakuri et al., 2016).

Safety and Hazards

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZDECHCSXPQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722903
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-40-3
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 4
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 5
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 6
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.